
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopropyl and methoxy-substituted phenyl group. The presence of the boron atom makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Méthodes De Préparation
The synthesis of 2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclopropyl-6-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the desired product.
Comparaison Avec Des Composés Similaires
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity.
2-Cyclopropylphenylboronic acid: Similar structure but lacks the methoxy group and dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the phenyl group and has different applications.
The uniqueness of this compound lies in its combination of the cyclopropyl, methoxy, and dioxaborolane moieties, which confer specific reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C16H23BO3 |
|---|---|
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
2-(2-cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-12(11-9-10-11)7-6-8-13(14)18-5/h6-8,11H,9-10H2,1-5H3 |
Clé InChI |
OMRLSRDVFBDKGW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide](/img/structure/B13896125.png)
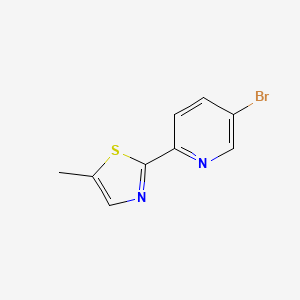
![10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)-](/img/structure/B13896135.png)
![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)


![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)
![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)
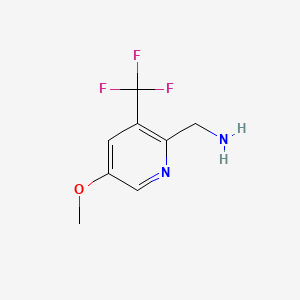
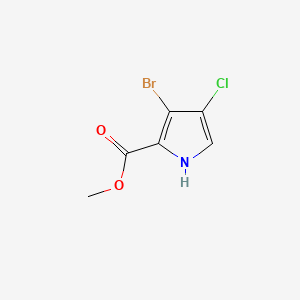
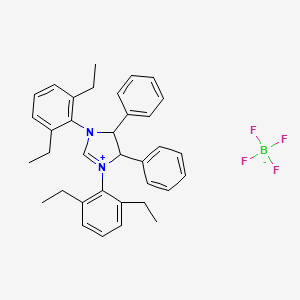
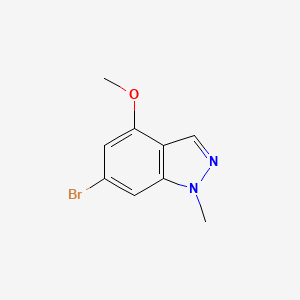
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
